molecular formula C14H4BrF17 B1608382 1-Bromo-4-(heptadecafluorooctyl)benzene CAS No. 206560-77-2

1-Bromo-4-(heptadecafluorooctyl)benzene

Cat. No.: B1608382
CAS No.: 206560-77-2
M. Wt: 575.06 g/mol
InChI Key: XDEOJAJPLXXYKA-UHFFFAOYSA-N
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Description

1-Bromo-4-(heptadecafluorooctyl)benzene is a chemical compound with the molecular formula C14H4BrF17. It is also known as 1-Bromo-4-(perfluorooctyl)benzene. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a heptadecafluorooctyl group. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(heptadecafluorooctyl)benzene typically involves the reaction of 1-bromo-4-iodobenzene with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

1-Bromo-4-(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(heptadecafluorooctyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique structure makes it valuable in the development of materials with specific properties, such as hydrophobicity and chemical resistance.

    Biology and Medicine: The compound’s fluorinated nature makes it useful in the design of pharmaceuticals and diagnostic agents. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Industry: It is used in the production of specialty polymers and surfactants. .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(heptadecafluorooctyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the fluorinated alkyl chain. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other nucleophiles. The fluorinated alkyl chain imparts unique physical properties, such as hydrophobicity and chemical resistance, which can influence the behavior of the compound in different environments .

Comparison with Similar Compounds

1-Bromo-4-(heptadecafluorooctyl)benzene can be compared with other similar compounds, such as:

  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 1-Bromo-3-(1,1-difluoroethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene

These compounds share the presence of a bromine atom attached to a benzene ring, but differ in the nature and length of the fluorinated alkyl chain. The heptadecafluorooctyl group in this compound imparts greater hydrophobicity and chemical resistance compared to the shorter fluorinated chains in the other compounds .

Properties

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4BrF17/c15-6-3-1-5(2-4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOJAJPLXXYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4BrF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399506
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206560-77-2
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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